2-{[(3-CHLOROPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-{[(3-CHLOROPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a useful research compound. Its molecular formula is C16H20ClNO3 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid is 309.1131712 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclization and Derivative Synthesis
Researchers have investigated the cyclization processes of related cyclohexanecarboxylic acid derivatives, leading to the synthesis of various organic compounds. For instance, Wilamowski et al. (1995) explored the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate, resulting in 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and derivatives thereof. This study highlights the utility of cyclohexanecarboxylic acid derivatives in synthesizing structurally complex molecules (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Stereochemistry and Optical Activity
The stereochemistry of compounds related to 2-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been a subject of interest. Nohira, Ehara, and Miyashita (1970) investigated the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives, demonstrating the importance of optical activity in the synthesis and application of these compounds (Nohira, Ehara, & Miyashita, 1970).
Environmental and Material Sciences
In environmental and material sciences, the study of cyclohexane dicarboxylic acid derivatives, which share a structural resemblance to the compound , has been pivotal. Silva et al. (2013) researched the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), revealing insights into the presence and potential impacts of such compounds in the environment (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Supramolecular Chemistry
The compound's potential relevance to supramolecular chemistry is indicated by research on similar cyclohexanecarboxylic acid derivatives. Shan, Bond, and Jones (2003) studied the supramolecular architectures of cyclohexane-1, 3cis, 5cis-tricarboxylic acid in acid∶base complexes, showcasing the compound's utility in constructing complex molecular structures (Shan, Bond, & Jones, 2003).
Properties
IUPAC Name |
2-[2-(3-chlorophenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(20)21/h3-5,10,13-14H,1-2,6-9H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYAGVSPDZKKHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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